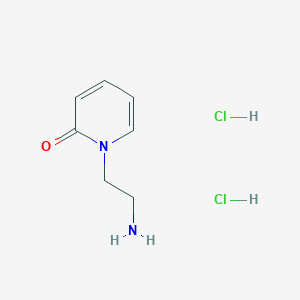

1-(2-Aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-aminoethyl)pyridin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-4-6-9-5-2-1-3-7(9)10;;/h1-3,5H,4,6,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIIXOLKUWUDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384428-69-6 | |

| Record name | 1-(2-aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 1-(2-Aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of a base to facilitate the formation of the dihydropyridinone ring. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(2-Aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

Substitution: The aminoethyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antifibrotic Activity

Recent studies have investigated the antifibrotic properties of compounds structurally related to 1-(2-aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride. For instance, derivatives of pyrimidine have shown significant inhibition of collagen synthesis in hepatic stellate cells, suggesting that similar compounds might be developed for treating liver fibrosis. The half-maximal inhibitory concentration (IC50) values of these derivatives indicate promising therapeutic potential in preventing fibrosis .

Opioid Receptor Modulation

Research has identified structural analogs of this compound that exhibit selective activity at opioid receptors. These compounds have been evaluated for their ability to modulate kappa opioid receptors, which are implicated in pain management and addiction therapies. The structure-activity relationship (SAR) studies demonstrate that modifications to the pyridine ring can enhance receptor selectivity and potency .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various functionalized 1,2-dihydropyridines through reactions involving vinyloxiranes and imino-aldol processes. These synthetic pathways allow for the generation of compounds with diverse biological activities, facilitating the exploration of new drug candidates .

Catalytic Applications

In synthetic methodologies, the compound has been utilized in catalytic cycles to produce other valuable heterocycles. For example, it can be involved in cycloisomerization reactions using platinum(II) catalysts to yield enantiomerically pure products with potential pharmaceutical applications .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(2-Aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The dihydropyridinone ring can participate in various biochemical pathways, modulating the function of enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one Hydrochloride

- CAS : 1803584-63-5

- Formula : C₁₃H₁₅ClN₂O

- Molecular Weight : 250.73 g/mol

- Key Differences: Incorporates a phenyl group on the aminoethyl side chain, increasing hydrophobicity and steric bulk compared to the unsubstituted aminoethyl group in the target compound. Reduced chloride content (one HCl vs.

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate

- CAS : 49575-10-2

- Formula : C₆H₁₀N₄O₂・2HCl・H₂O

- Molecular Weight : 261.10 g/mol

- Key Differences: Replaces the dihydropyridinone ring with a nitroimidazole core, introducing electron-withdrawing nitro (-NO₂) and methyl (-CH₃) groups. Exhibits higher nitrogen content and reactivity due to the nitro group, which is absent in the target compound.

- Applications: Nitroimidazoles are historically associated with antimicrobial and antiparasitic agents, suggesting divergent biological roles compared to dihydropyridinones .

Functional Analogs with Aminoethyl Motifs

Dopamine Hydrochloride

- CAS : 62-31-7

- Formula: C₈H₁₁NO₂・HCl

- Molecular Weight : 189.64 g/mol

- Key Differences: Contains a catechol (1,2-benzenediol) ring instead of a dihydropyridinone, paired with a 2-aminoethyl group. Free solubility in water and methanol, with well-documented cardiovascular and neurological activity as a neurotransmitter.

- Applications: Clinically used as a sympathomimetic drug for treating hypotension and heart failure, highlighting the pharmacological significance of the aminoethyl-catechol scaffold .

Comparative Data Table

Research Implications and Gaps

- The dihydropyridinone scaffold in the target compound offers a balance of rigidity and solubility, distinct from the catechol (dopamine) or nitroimidazole cores.

- The phenyl-substituted analog (CAS 1803584-63-5) may serve as a lead for probing structure-activity relationships in hydrophobic environments .

- Limited solubility data for the nitroimidazole analog (CAS 49575-10-2) and the target compound underscore the need for experimental characterization of physicochemical properties .

Biologische Aktivität

1-(2-Aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its interactions with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a dihydropyridinone ring, which is known for its ability to participate in hydrogen bonding and electrostatic interactions. The aminoethyl group enhances its binding capabilities with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminoethyl group facilitates binding to receptors or enzymes, modulating their activity. This interaction can influence various cellular pathways, potentially leading to therapeutic effects such as:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory processes, thus reducing inflammation.

- Modulation of Receptors : Its structure allows it to act on neurotransmitter receptors, which could be beneficial in treating neurological disorders.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiinflammatory Effects : Studies suggest that the compound may reduce inflammation by inhibiting specific pathways involved in the inflammatory response.

- Neuroprotective Properties : Preliminary research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Antiproliferative Activity : The compound has shown promise in inhibiting cell proliferation in certain cancer cell lines .

Data Table: Summary of Biological Activities

Case Studies

Several studies have explored the biological effects of this compound:

- Neuroprotection Study : A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential use in neurodegenerative conditions.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and reduced swelling at the site of injury. This highlights its potential as an anti-inflammatory agent.

- Cancer Research : High-throughput screening identified the compound as a selective inhibitor of certain cancer cell lines, demonstrating its ability to reduce viability and induce apoptosis in malignant cells .

Q & A

Q. What are the recommended methods for synthesizing 1-(2-aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride, and how can purity be validated?

Methodological Answer: Synthesis typically involves functionalizing the dihydropyridinone core with a 2-aminoethyl group, followed by dihydrochloride salt formation. A common approach is to use nucleophilic substitution or reductive amination under controlled pH conditions. Post-synthesis, purity validation should employ:

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Methodological Answer: Key techniques include:

- Single-Crystal X-ray Diffraction (SCXRD): For resolving bond lengths, angles, and protonation states. Use SHELX software for refinement due to its robustness in handling small-molecule crystallography .

- NMR Spectroscopy: H and C NMR to confirm the dihydropyridinone ring and aminoethyl substitution. DO exchange experiments can identify labile protons (e.g., NH) .

- FT-IR Spectroscopy: To detect N-H stretching (~3300 cm) and carbonyl (C=O) vibrations (~1650 cm) .

Q. How should solubility and stability be optimized for in vitro assays?

Methodological Answer:

- Solubility: Test in aqueous buffers (pH 4–7) due to the hydrochloride salt’s hygroscopic nature. For low solubility, use co-solvents like DMSO (<1% v/v) to avoid cytotoxicity .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Store lyophilized at -20°C in light-protected containers .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in protonation states or tautomeric forms?

Methodological Answer: Conflicting reports on tautomerism (e.g., enol vs. keto forms) can arise from solution vs. solid-state behavior. To resolve this:

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

Methodological Answer:

- Standardized Synthesis Protocols: Control reaction temperature (±2°C) and stoichiometry (e.g., HCl equivalents during salt formation) .

- Activity Correlation: Perform dose-response curves (IC/EC) across multiple batches. Use ANOVA to identify statistically significant variability sources .

- Impurity Profiling: Track byproducts (e.g., nitroimidazole derivatives) via LC-MS and correlate with biological outliers .

Q. How can computational modeling predict interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to receptors (e.g., enzymes with pyridine-binding pockets). Validate with mutagenesis studies .

- MD Simulations: Run 100-ns trajectories to assess stability of ligand-target complexes. Monitor RMSD (<2 Å) to confirm pose consistency .

- Pharmacophore Mapping: Identify critical motifs (e.g., protonated aminoethyl group for ionic interactions) using tools like Schrödinger’s Phase .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

Methodological Answer:

- Contextualize Experimental Conditions: Compare buffer composition (e.g., phosphate vs. Tris), temperature, and ionic strength. For example, solubility may decrease in high-salt buffers due to "salting-out" effects .

- Replicate Studies: Use standardized protocols (e.g., USP/EP guidelines) to minimize variability. Publish raw data (e.g., UV-Vis absorbance curves) for transparency .

Safety and Handling

Q. What safety protocols are essential for handling this compound in a research setting?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.